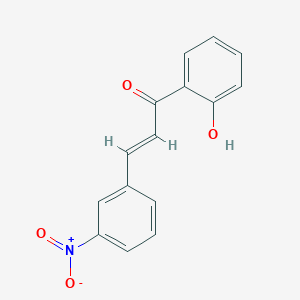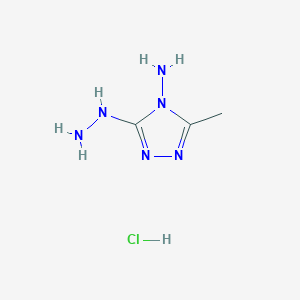
2-Chloroethyl aminoacetate hydrochloride
Descripción general
Descripción
2-Chloroethyl aminoacetate hydrochloride is a useful research compound. Its molecular formula is C4H9Cl2NO2 and its molecular weight is 174.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloroethyl aminoacetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroethyl aminoacetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Carbenic Decomposition Products : 2-Chloroethyl diazoacetate, derived from 2-Chloroethyl aminoacetate, is involved in the synthesis of carbenic decomposition products used in organic chemistry (Shapiro et al., 1984).
Drug Synthesis : It's used in synthesizing Nifekalant hydrochloride, an antiarrhythmic drug (Jiang Qing-qian, 2004).
Production of Aminoacetals : The compound is involved in the synthesis of β-Aminoethyl acetal and related compounds, which have distinct properties useful in chemical synthesis (Shostakovsky et al., 1952).
Gastric Acidity Neutralization : Basic aluminum aminoacetate, derived from aminoacetic acid, shows efficacy in neutralizing gastric acidity, suggesting potential medical applications (Krantz et al., 1944).
Local Anesthetic Activity : Aminoacetic acid alkylanilide hydrochlorides, related to the compound, show local anesthetic properties (Gataullin et al., 1999; 2010).
Chemotherapy for Malignant Astrocytomas : It's used in combination chemotherapy for treating malignant astrocytomas (Ikeda et al., 1996).
Solid-State Stability in Pharmaceuticals : The compound is studied for its role in the stability of pharmaceuticals under mechanical stress (Irwin & Iqbal, 1991).
Occupational Allergic Contact Dermatitis : It is also investigated in the context of occupational allergic contact dermatitis (Bruze et al., 1990).
Drug and Gene Co-Delivery : A poly(amino acid) vesicle incorporating 2-chloroethyl groups has potential applications in drug and gene co-delivery (Ding et al., 2011).
Synthesis of Antitumor Agents : It's used in the synthesis of various antitumor agents (Johnston et al., 1975; Catsoulacos et al., 2004).
Adrenergic Blocking Activity : Substituted phenyl-4-(2-chloroethyl)tetrahydro-1,4-oxazine hydrochlorides, related to the compound, are investigated for their alpha-adrenergic blocking activity (Daoud et al., 1988).
Photocatalytic Oxidation : The compound is involved in studies on photocatalytic oxidation of gaseous 2-chloroethyl ethyl sulfide over TiO2 (Martyanov & Klabunde, 2003).
Propiedades
IUPAC Name |
2-chloroethyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2.ClH/c5-1-2-8-4(7)3-6;/h1-3,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGAVNRWGVGTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl aminoacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-({[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B7737324.png)









